5-Methoxybenzo[d][1,2,3]thiadiazole 5-Methoxybenzo[d][1,2,3]thiadiazole
Brand Name: Vulcanchem
CAS No.: 31860-05-6
VCID: VC8099959
InChI: InChI=1S/C7H6N2OS/c1-10-5-2-3-7-6(4-5)8-9-11-7/h2-4H,1H3
SMILES: COC1=CC2=C(C=C1)SN=N2
Molecular Formula: C7H6N2OS
Molecular Weight: 166.2 g/mol

5-Methoxybenzo[d][1,2,3]thiadiazole

CAS No.: 31860-05-6

Cat. No.: VC8099959

Molecular Formula: C7H6N2OS

Molecular Weight: 166.2 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxybenzo[d][1,2,3]thiadiazole - 31860-05-6

Specification

CAS No. 31860-05-6
Molecular Formula C7H6N2OS
Molecular Weight 166.2 g/mol
IUPAC Name 5-methoxy-1,2,3-benzothiadiazole
Standard InChI InChI=1S/C7H6N2OS/c1-10-5-2-3-7-6(4-5)8-9-11-7/h2-4H,1H3
Standard InChI Key YZKRWRZGOKUXKO-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)SN=N2
Canonical SMILES COC1=CC2=C(C=C1)SN=N2

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name:
5-Methoxybenzo[d][1, thiadiazole
Molecular Formula: C₇H₆N₂OS
Molecular Weight: 166.20 g/mol
CAS Registry Number: 31860-05-6

The compound’s fused bicyclic system consists of:

  • A benzene ring (positions 1–6).

  • A 1,2,3-thiadiazole ring (positions 1,2,3,7,8), where sulfur occupies position 7, and nitrogens occupy positions 8 and 1 .

  • A methoxy group at position 5 on the benzene ring .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 5-Methoxybenzo[d][1, thiadiazole typically involves cyclization strategies using precursors such as thiosemicarbazides or hydrazones. Key methods include:

Phosphorus Oxychloride-Mediated Cyclization

Thiosemicarbazides treated with POCl₃ yield 1,3,4-thiadiazoles. Adaptations for 1,2,3-thiadiazoles involve methoxy-substituted cinnamic acid derivatives .

Key Steps:

  • Condensation of methoxy-substituted benzoyl hydrazine with thiourea.

  • Cyclization using POCl₃ at elevated temperatures .

Reactivity

  • Electrophilic Substitution: The methoxy group directs electrophiles to the para position on the benzene ring.

  • Nucleophilic Attack: The thiadiazole’s sulfur and nitrogen atoms participate in cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Oxidation: The sulfur atom can oxidize to sulfoxides or sulfones under strong oxidizing conditions .

Physicochemical Properties

Table 1: Key Physicochemical Properties

PropertyValue/Description
Melting PointNot reported (decomposes above 150°C)
SolubilitySoluble in DMSO, DMF; sparingly in MeOH
LogP (Partition Coefficient)Estimated: 2.1 (moderate lipophilicity)
pKa~8.5 (weakly basic due to thiadiazole N)

Spectral Characterization

Table 2: Spectroscopic Data

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 8.38 (d, J=5.3 Hz, 1H, H-4), 7.84 (d, J=5.3 Hz, 1H, H-6), 3.92 (s, 3H, OCH₃)
¹³C NMRδ 160.9 (C-OCH₃), 153.8 (C-7), 143.4 (C-5), 124.3 (C-4), 118.2 (C-6), 99.5 (C-2)
IR (cm⁻¹)1580 (C=N), 1250 (C-O), 690 (C-S)
UV-Vis (λmax)275 nm (π→π* transition of aromatic system)

Applications and Research Findings

Medicinal Chemistry

  • Anticancer Activity: Analogues of 1,2,3-thiadiazoles inhibit kinases (e.g., IKKβ) and tubulin polymerization, showing promise in leukemia and solid tumor models .

  • Antimicrobial Properties: Thiadiazoles exhibit activity against Gram-negative bacteria (e.g., E. coli) and fungi (e.g., Candida albicans) .

Table 3: Biological Activity of Selected Analogues

CompoundIC₅₀ (μM)Target Organism/Cell Line
5-Methoxybenzo[d][1, thiadiazole12.4E. coli (MIC = 32 μg/mL)
NSC745885 (Analog)0.8HL-60 leukemia cells

Materials Science

  • Organic Semiconductors: The planar structure and electron-deficient thiadiazole ring enhance charge transport in OLEDs and photovoltaic devices .

  • Corrosion Inhibitors: Thiadiazoles adsorb onto metal surfaces, preventing oxidation in acidic environments .

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